5,7-Difluorobenzo[d]isoxazol-3-amine
Description
Significance of Isoxazole (B147169) Scaffolds in Modern Chemistry
Isoxazoles are five-membered heterocyclic rings containing one nitrogen and one oxygen atom adjacent to each other. researchgate.net This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.gov The isoxazole ring system is a versatile building block, allowing for extensive chemical modifications to fine-tune its biological and physical properties. researchgate.net
The significance of the isoxazole scaffold stems from its diverse pharmacological potential. Derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org The ability to synthesize and functionalize isoxazoles on a large scale has made them a focal point for researchers aiming to discover new therapeutic agents. researchgate.netresearchgate.net Their electron-rich aromatic structure and the relatively weak nitrogen-oxygen bond contribute to their unique reactivity and potential for ring-cleavage reactions, further expanding their synthetic utility. nih.gov
The Role of Fluorine Substitution in Heterocyclic Systems
The introduction of fluorine atoms into heterocyclic compounds is a widely used strategy in drug design and materials science to modulate molecular properties. researchgate.nettandfonline.com Due to its small size and high electronegativity, fluorine can significantly alter the physicochemical and pharmacokinetic characteristics of a molecule without introducing significant steric hindrance. researchgate.netacs.org
Key effects of fluorine substitution include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making molecules more resistant to metabolic degradation and often increasing their half-life. researchgate.nettandfonline.comnih.gov
Bioavailability and Binding Affinity: Fluorination can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. rsc.org It can also alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with biological targets like proteins and enzymes. tandfonline.comnih.govrsc.org
Conformational Control: The electronegative nature of fluorine can influence the conformation of a molecule through electrostatic interactions, which can be crucial for its biological activity.
Structural Elucidation and Isomeric Considerations of Difluorobenzo[d]isoxazol-3-amines
5,7-Difluorobenzo[d]isoxazol-3-amine belongs to the family of benzisoxazoles, which feature an isoxazole ring fused to a benzene (B151609) ring. fishersci.com The structure is characterized by two fluorine atoms at positions 5 and 7 of the benzene ring and an amine group at position 3 of the isoxazole ring.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄F₂N₂O |
| Molecular Weight | 170.12 g/mol |
| Structure | A benzo[d]isoxazole core with fluorine atoms at the 5th and 7th positions and an amine group at the 3rd position. |
Data sourced from EvitaChem. evitachem.com
The synthesis of this compound typically involves the cyclization of a substituted aniline (B41778) or phenol (B47542) to form the isoxazole ring, followed by the introduction of the fluorine atoms via electrophilic fluorination techniques. evitachem.com The amino group can act as a nucleophile, and the fluorine-substituted aromatic ring can undergo electrophilic aromatic substitution, making the compound a useful intermediate for creating more complex molecules. evitachem.com
Positional isomerism is a key consideration in the study of substituted aromatic compounds. For difluorobenzo[d]isoxazol-3-amine, the placement of the two fluorine atoms on the benzene ring can result in several different isomers, each with potentially distinct physical, chemical, and biological properties.
One notable example is 5,6-Difluorobenzo[d]isoxazol-3-amine . bldpharm.com In this isomer, the fluorine atoms are located on adjacent carbons (positions 5 and 6) of the benzene ring, unlike in the 5,7-isomer where they are separated by a carbon atom. This seemingly minor structural change can lead to differences in dipole moment, crystal packing, and reactivity.
Table 2: Comparison of Difluorobenzo[d]isoxazol-3-amine Isomers
| Feature | This compound | 5,6-Difluorobenzo[d]isoxazol-3-amine |
|---|---|---|
| CAS Number | Not specified in sources | 280574-98-3 |
| Fluorine Positions | 5 and 7 | 5 and 6 |
| Symmetry | Symmetric substitution pattern relative to the fused isoxazole | Asymmetric substitution pattern |
Data for 5,6-isomer sourced from BLDpharm. bldpharm.com
Other positional isomers, such as 4,5-, 4,6-, 4,7-, and 6,7-difluoro derivatives, are also theoretically possible. The study of these various isomers is crucial for understanding structure-activity relationships (SAR), as the precise location of the highly electronegative fluorine atoms can profoundly influence the molecule's interaction with its biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4F2N2O |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
5,7-difluoro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H,(H2,10,11) |
InChI Key |
IMXJMUNGNAZPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NO2)N)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,7 Difluorobenzo D Isoxazol 3 Amine and Analogues
Retrosynthetic Analysis of the 5,7-Difluorobenzo[d]isoxazol-3-amine Core
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis involves key disconnections of the benzisoxazole ring and the exocyclic amine.
A primary disconnection breaks the N-O bond of the isoxazole (B147169) ring, a common strategy in isoxazole synthesis. researchgate.net This leads to a difluorinated ortho-hydroxyaryl precursor. The 3-amino group can be retrosynthetically derived from a nitrile functionality (-CN), suggesting a key intermediate such as a 2,4-difluoro-6-hydroxybenzonitrile. This intermediate contains the required difluoro substitution pattern and functional groups suitably positioned for the subsequent cyclization.
Further disconnection of this nitrile intermediate involves a substitution reaction on a difluorinated aromatic ring. A plausible starting material is 1,3-difluorobenzene (B1663923) or a derivative thereof, which can be functionalized to introduce the necessary hydroxyl and nitrile groups. This approach highlights the importance of incorporating the fluorine atoms early in the synthesis by using a fluorinated building block.
Key Retrosynthetic Disconnections:
| Target Molecule | Key Intermediate | Potential Starting Materials |
| This compound | 2,4-Difluoro-6-hydroxybenzonitrile | 1,3-Difluorobenzene derivatives |
| This compound | 2,4-Difluoro-6-hydroxybenzaldehyde oxime | 2,4-Difluoro-6-hydroxybenzaldehyde |
Cyclization Reactions for Benzisoxazole Formation
The formation of the benzisoxazole ring is the pivotal step in the synthesis. chim.it This is typically achieved through an intramolecular cyclization reaction, where a new N-O bond is formed. chim.it
The synthesis of the benzisoxazole core generally relies on the cyclization of appropriately substituted aromatic precursors. organic-chemistry.org A common and effective strategy involves the use of ortho-hydroxyaryl oximes or related derivatives. chim.it For the target molecule, a key precursor would be a 2,4-difluoro-substituted salicylaldehyde (B1680747) oxime or ketoxime.
One prominent method involves the reaction of 2-hydroxybenzonitriles with reagents that facilitate the formation of the 3-amino-1,2-benzisoxazole system. organic-chemistry.org Another powerful technique is the [3+2] cycloaddition reaction between an aryne and a nitrile oxide. nih.gov In this approach, an ortho-disubstituted aryl precursor, such as an o-(trimethylsilyl)aryl triflate, is treated with a fluoride (B91410) source to generate a highly reactive aryne intermediate in situ. nih.gov This aryne then undergoes a cycloaddition with a nitrile oxide to form the benzisoxazole ring. chim.itnih.gov This method is valued for its mild reaction conditions and broad substrate scope. nih.gov
Intramolecular cyclization is a key process for forming heterocyclic rings. organic-chemistry.org The most common pathway to the benzisoxazole core involves the cyclization of an o-hydroxyaryl oxime. chim.it In this reaction, the hydroxyl group of the oxime is typically converted into a better leaving group by treatment with reagents like dehydrating agents or activating agents. chim.it The subsequent nucleophilic attack by the phenolic oxygen atom onto the nitrogen atom of the oxime results in ring closure and formation of the N-O bond, yielding the benzisoxazole heterocycle. chim.itresearchgate.net
An alternative intramolecular pathway involves the cyclization of o-azidobenzaldehydes or o-azidoketones. Thermal or photochemical decomposition of the azide (B81097) group generates a nitrene intermediate, which can then be trapped intramolecularly by the adjacent carbonyl group to form the isoxazole ring.
Comparison of Cyclization Precursors:
| Precursor Type | Reaction Description | Key Features |
| o-Hydroxyaryl Oxime | Dehydrative cyclization | Common, requires activation of oxime hydroxyl |
| o-Hydroxybenzonitrile | Reaction with hydroxylamine (B1172632) derivatives | Direct route to 3-aminobenzisoxazoles |
| o-Halophenol & Oxime | Palladium- or Copper-catalyzed coupling | Versatile for building complex analogues |
| Aryne Precursor & Nitrile Oxide | [3+2] Cycloaddition | Mild conditions, in-situ generation of reactive intermediates nih.gov |
Fluorination Approaches in the Synthesis of Difluorobenzo[d]isoxazol-3-amines
Introducing fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity. nih.gov The synthesis of difluorinated benzisoxazoles can be achieved either by incorporating a pre-fluorinated starting material or by introducing the fluorine atoms at a later stage of the synthesis.
Late-stage fluorination refers to the introduction of fluorine atoms into a complex molecule at one of the final steps of the synthesis. nih.gov This approach is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues from a common advanced intermediate.
For the synthesis of this compound, a late-stage approach could involve the electrophilic fluorination of a pre-formed benzisoxazole ring. evitachem.com Potent electrophilic fluorinating reagents, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, are commonly used for the fluorination of electron-rich aromatic rings. The success of this strategy depends on the reactivity and regioselectivity of the fluorination reaction on the benzisoxazole scaffold. Deoxyfluorination, converting phenols to aryl fluorides, is another powerful late-stage technique, although it requires the synthesis of the corresponding dihydroxy-benzisoxazole precursor. nih.govenamine.net
A more common and often more efficient strategy involves the use of fluorinated building blocks—simpler molecules that already contain the required fluorine atoms. beilstein-journals.orgtcichemicals.com For the synthesis of this compound, a logical starting material would be a 1,3-difluorinated benzene (B151609) derivative, such as 2,4-difluoroaniline (B146603) or 3,5-difluorophenol. These precursors can then be elaborated through various synthetic steps to construct the benzisoxazole ring. This approach provides excellent control over the position of the fluorine atoms.
While not directly used to form the difluorinated aromatic ring of the target molecule, difluorocarbene (:CF₂) is a versatile reagent for incorporating difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) groups into molecules. cas.cnrsc.org Generated from precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), difluorocarbene can react with various nucleophiles and multiple bonds, offering a pathway to other classes of fluorinated compounds. cas.cnrsc.org This exemplifies the broader "fluorinated building block" strategy where small, reactive fluorinated species are used to build molecular complexity. cas.cn
Amination Reactions at the C3 Position of the Isoxazole Ring
The introduction of an amino group at the C3 position of the 5,7-difluorobenzo[d]isoxazole core is a critical transformation for which several methodologies have been developed. The primary strategies involve the substitution of a suitable leaving group, typically a halogen, from a 3-halobenzo[d]isoxazole precursor.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fused benzene ring and the fluorine substituents activates the C3 position of 3-halo-5,7-difluorobenzo[d]isoxazoles towards nucleophilic aromatic substitution (SNAr). rsc.org This approach typically involves a two-step sequence. First, the 3-halo precursor is treated with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The resulting 3-azido intermediate is then reduced to the desired 3-amino product. The Staudinger reduction, using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a common and effective method for this transformation. This metal-free approach offers high yields, generally ranging from 75-90%, but necessitates the careful handling of potentially explosive azide intermediates. rsc.org
The SNAr mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the fluoro and nitro groups, is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. clockss.orgnih.gov The rate of substitution is also dependent on the nature of the leaving group, with fluoride often being the most effective for SNAr reactions due to the high polarization of the C-F bond, which encourages the initial nucleophilic attack—the rate-determining step of the reaction. researchgate.net
Palladium-Catalyzed Buchwald-Hartwig Amination
A more direct and versatile route to C3-amination is the Buchwald-Hartwig cross-coupling reaction. mdpi.com This palladium-catalyzed method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. For the synthesis of primary amines like this compound, an ammonia (B1221849) equivalent is required. Benzophenone imine or other protected ammonia surrogates are often used, followed by an acidic workup to deprotect the resulting imine and reveal the primary amine.
The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Modern catalyst systems, often employing sterically hindered phosphine (B1218219) ligands like BrettPhos, have shown high efficiency for this transformation. The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is common. This method has proven effective for the amination of 3-bromobenzo[d]isoxazoles, tolerating the electron-deficient nature of the difluorinated scaffold and providing the target amine in good yields (65–82% over two steps). rsc.org
| Method | Precursor | Key Reagents | Typical Conditions | Yield (%) | Advantages & Disadvantages |
|---|---|---|---|---|---|
| SNAr (via Azide) | 3-Halo-5,7-difluorobenzo[d]isoxazole | 1) NaN₃ 2) PPh₃, H₂O | 1) DMF, 60°C 2) rt | 75–90 | Adv: Metal-free, high yield. Disadv: Requires handling of azide intermediates. |
| Buchwald-Hartwig Amination | 3-Bromo-5,7-difluorobenzo[d]isoxazole | Pd-precatalyst, BrettPhos, Benzophenone imine, LiHMDS | THF, 80°C; then acidic workup | 65–82 | Adv: Direct amination, broad scope. Disadv: Requires transition metal catalyst. |
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound and its analogues requires careful control of regiochemistry, both in the formation of the core heterocyclic structure and in the placement of substituents on the aromatic ring. While the target molecule itself is achiral, the synthesis of analogues with stereocenters necessitates stereoselective methods.
Regioselectivity in Benzo[d]isoxazole Formation
The construction of the benzo[d]isoxazole ring system is often achieved by the cyclization of a suitably substituted aromatic precursor, such as a 2-halobenzaldehyde oxime. The regioselectivity of this cyclization is generally well-controlled, leading specifically to the benzo[d]isoxazole (or 1,2-benzisoxazole) isomer.
Regioselectivity of Aromatic Fluorination
The precise placement of the two fluorine atoms at the 5- and 7-positions is a key challenge. This is typically achieved by starting with a pre-functionalized benzene derivative. The directing effects of existing substituents on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions, such as fluorination. For instance, ortho- and para-directing groups can be used to guide the incoming electrophile. Conversely, meta-directing groups can also be strategically employed. orientjchem.orgmdpi.com In many cases, the synthesis begins with a commercially available difluoro-substituted starting material, such as 2,4-difluorophenol (B48109) or 2,4-difluorotoluene, where the relative positions of the fluorine atoms are already established. Subsequent chemical manipulations then build the isoxazole ring onto this pre-formed difluoroaromatic core. clockss.org
Stereoselective Synthesis of Analogues
While this compound is achiral, many of its analogues used in drug discovery possess stereocenters, often in side chains attached to the 3-amino group. For these, stereoselective synthesis is paramount. The synthesis of isoxazoline (B3343090) derivatives (the non-aromatic analogues of isoxazoles) frequently employs 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes. mdpi.comresearchgate.net These reactions can be rendered highly diastereoselective and enantioselective through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. nih.gov For example, asymmetric [4+1] annulation reactions have been developed to produce optically active isoxazoline N-oxides with excellent control over stereochemistry. nih.gov Although these methods apply to the isoxazoline ring, the principles can be extended to the synthesis of chiral side chains that are subsequently appended to the 3-amino position of the benzo[d]isoxazole core.
| Consideration | Synthetic Step | Key Methodologies | Controlling Factors |
|---|---|---|---|
| Regioselectivity | Aromatic Fluorination | Electrophilic Aromatic Substitution | Directing effects of existing substituents (ortho, para, meta directors). orientjchem.orgmdpi.com |
| Regioselectivity | Isoxazole Ring Formation | 1,3-Dipolar Cycloaddition | Electronic and steric properties of the dipole and dipolarophile. researchgate.net |
| Diastereoselectivity | Isoxazoline Analogue Synthesis | [3+2] or [4+1] Cycloadditions | Substrate control, reagent control (e.g., steric hindrance). researchgate.netnih.gov |
| Enantioselectivity | Isoxazoline Analogue Synthesis | Asymmetric Catalysis | Use of chiral catalysts (e.g., hydroquinine-derived thiourea) or chiral auxiliaries. nih.gov |
Emerging Synthetic Technologies for Benzo[d]isoxazol-3-amine Derivatives
To improve the efficiency, safety, and environmental impact of synthesizing benzo[d]isoxazole derivatives, researchers are increasingly turning to emerging technologies. These modern approaches offer advantages over traditional batch chemistry, such as accelerated reaction times, higher yields, and improved process control.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. researchgate.netabap.co.in This technology has been successfully applied to the synthesis of isoxazoles, including 1,3-dipolar cycloadditions and multicomponent reactions. nih.govsemanticscholar.org For the synthesis of the 5,7-difluorobenzo[d]isoxazole core, microwave heating can accelerate the key ring-forming cyclization step, reducing reaction times from many hours to mere minutes. rsc.org This rapid, uniform heating can also minimize the formation of side products, simplifying purification. abap.co.in
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates under ambient conditions. rsc.org This technology has been applied to the synthesis of isoxazoles and isoxazolines. One notable application is the generation of nitrile oxides from stable precursors like hydroxyimino acids through sequential single-electron transfer (SET) processes. rsc.orgresearchgate.net This avoids the need for harsh reagents traditionally used to generate nitrile oxides. The photoredox-catalyzed approach is compatible with a broad range of functional groups and allows for the construction of the isoxazole ring under exceptionally mild conditions. mdpi.comnih.gov
Flow Chemistry
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. In a flow reactor, reagents are continuously pumped and mixed in a capillary or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology is particularly well-suited for multistep sequences, as intermediates can be generated and used in situ without isolation. The synthesis of trisubstituted isoxazoles has been demonstrated in a telescoped three-step flow process involving oximation, chlorination, and cycloaddition. researchgate.net Such an approach could be adapted for the synthesis of the benzo[d]isoxazole core, offering a safer and more efficient route for large-scale production by mitigating the risks associated with exothermic reactions or unstable intermediates. researchgate.net
| Technology | Application in Synthesis | Key Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Ring-forming cyclizations, cycloadditions. rsc.orgnih.gov | - Drastically reduced reaction times.
|
| Photoredox Catalysis | Generation of nitrile oxides for cycloadditions. rsc.orgresearchgate.net | - Extremely mild reaction conditions.
|
| Flow Chemistry | Multistep, telescoped synthesis of the isoxazole core. researchgate.net | - Enhanced safety and scalability.
|
Chemical Reactivity and Functional Group Transformations of 5,7 Difluorobenzo D Isoxazol 3 Amine
Reactivity of the Exocyclic Amine Group
The primary amine group at the 3-position of the benzisoxazole ring is a key site for functionalization. Its nucleophilic character allows it to participate in a range of bond-forming reactions.
Acylation, Alkylation, and Sulfonylation Reactions
The exocyclic amine of 5,7-Difluorobenzo[d]isoxazol-3-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with an appropriate acyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane can yield N-acyl derivatives. This transformation is a common strategy to introduce a variety of substituents and to modify the electronic and physical properties of the molecule.
Alkylation of the amine group can be achieved using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For example, N-alkylation can be carried out under basic conditions to generate N-alkyl-1,3-dihydro-2,1-benzisoxazoles nih.gov.
Sulfonylation of the primary amine with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. This reaction is analogous to acylation and is a robust method for introducing sulfonyl groups, which are important pharmacophores in medicinal chemistry. The synthesis of isoxazolyl-benzenesulfonamide derivatives has been reported, highlighting the utility of this reaction for creating complex molecules with potential biological activity .
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(5,7-Difluorobenzo[d]isoxazol-3-yl)acetamide |
| Alkylation | Methyl iodide | N-Methyl-5,7-difluorobenzo[d]isoxazol-3-amine |
| Sulfonylation | Benzenesulfonyl chloride | N-(5,7-Difluorobenzo[d]isoxazol-3-yl)benzenesulfonamide |
Coupling Reactions
The exocyclic amine of this compound can participate in various palladium-catalyzed cross-coupling reactions to form C-N bonds. These modern synthetic methods offer a powerful means to construct complex aryl and heteroaryl amines.
One of the most significant reactions in this category is the Buchwald-Hartwig amination . While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to a wide range of amines and aryl halides suggests its feasibility. In a typical Buchwald-Hartwig reaction, an aryl halide or triflate is coupled with the amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand and base. This would allow for the synthesis of N-aryl derivatives of this compound. The efficiency of such couplings can be influenced by the choice of ligand, base, and solvent.
Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring, being a heteroaromatic system, and the fused benzene (B151609) ring exhibit their own characteristic reactivities.
Electrophilic Aromatic Substitution on the Benzo-Fused Ring (considering fluorine directing effects)
The benzo-fused ring of this compound can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the substituents on the ring: the two fluorine atoms and the fused isoxazole ring system.
Fluorine is an ortho-, para-directing deactivator. The two fluorine atoms at positions 5 and 7 will therefore direct incoming electrophiles to the positions ortho and para to themselves. The isoxazole ring is generally considered to be an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to the points of fusion.
Considering these combined effects, the most likely position for electrophilic attack on the benzo-fused ring would be the C4 and C6 positions. The C4 position is ortho to the C5-fluorine and meta to the C7-fluorine and the isoxazole fusion. The C6 position is ortho to the C7-fluorine and meta to the C5-fluorine and the isoxazole fusion. The precise outcome of an EAS reaction would depend on the specific electrophile and the reaction conditions, as steric hindrance may also play a role.
Nucleophilic Aromatic Substitution on the Benzo-Fused Ring
The presence of two strongly electron-withdrawing fluorine atoms on the benzene ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNA_r). In SNA_r reactions, a nucleophile replaces a leaving group on an aromatic ring. For this to occur on the benzene ring of this molecule, one of the fluorine atoms would act as the leaving group.
The fluorine atoms are ortho and para to the fused isoxazole ring, which is electron-withdrawing. This arrangement activates the fluorine atoms towards nucleophilic attack. A strong nucleophile could potentially displace one of the fluorine atoms, with the C5 and C7 positions being susceptible to attack. The feasibility and regioselectivity of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions. Generally, nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups ortho and para to the leaving group.
Transformations Involving the Fluorine Atoms
The carbon-fluorine bond is generally strong and unreactive. However, under specific conditions, the fluorine atoms on the aromatic ring can be involved in chemical transformations.
Transformations of C-F bonds often require harsh conditions or specific catalytic systems. For aryl fluorides, these transformations are less common than for other aryl halides. However, methods for the reductive defluorination or the conversion of C-F bonds to other functional groups are an active area of research. For instance, certain transition metal complexes have been shown to catalyze the cleavage of C-F bonds. It is conceivable that under specific catalytic conditions, one or both of the fluorine atoms in this compound could be replaced by other groups, although specific examples for this molecule are not readily found in the literature. The development of new catalytic systems may enable such transformations in the future.
Ring-Opening and Rearrangement Reactions of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring system, while aromatic, is susceptible to ring-opening reactions under various conditions, primarily involving the cleavage of the relatively weak N-O bond. Furthermore, rearrangements of the heterocyclic core can be induced, often under basic conditions, leading to the formation of alternative heterocyclic structures. The presence of two fluorine atoms on the benzene ring is anticipated to influence the electron density of the heterocyclic system, thereby affecting the conditions required for and the products resulting from these transformations.
Reductive Ring-Opening
A significant reaction of 3-aminobenzo[d]isoxazoles is the reductive cleavage of the N-O bond. This transformation typically results in the formation of 2-hydroxybenzamidines. The electron-withdrawing nature of the fluorine atoms at the 5 and 7 positions of this compound is expected to facilitate this reduction by making the isoxazole ring more susceptible to nucleophilic attack by the reducing agent or by stabilizing the transition state of the N-O bond cleavage.
Commonly employed methods for the reductive ring-opening of the 3-aminobenzo[d]isoxazole core include catalytic hydrogenation and the use of dissolving metal reductions.
Catalytic Hydrogenation: The use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a standard method for the reductive cleavage of the N-O bond in 3-aminobenzisoxazoles. This reaction is typically carried out in a protic solvent such as methanol or ethanol. The process involves the hydrogenolysis of the N-O bond to yield the corresponding 2-hydroxybenzamidine.
Dissolving Metal Reductions: Reagent systems like zinc in acetic acid (Zn/AcOH) or nickel(II) chloride with sodium borohydride (NiCl2/NaBH4) are also effective for the reductive ring-opening. These methods offer alternatives to catalytic hydrogenation and can sometimes provide better chemoselectivity in the presence of other reducible functional groups.
The general transformation can be depicted as follows:
Figure 1: General scheme of the reductive ring-opening of this compound to 2-amino-3,5-difluorobenzamidine.
Detailed research findings on analogous, non-fluorinated systems have demonstrated the efficiency of these reductive methods. The table below summarizes typical conditions and outcomes for the reductive ring-opening of 3-aminobenzisoxazole derivatives, which can be extrapolated to the 5,7-difluoro analogue.
| Entry | Substrate | Reagent and Conditions | Product | Yield (%) |
| 1 | 3-Aminobenzo[d]isoxazole | H₂, 10% Pd/C, MeOH, rt, 12 h | 2-Hydroxybenzamidine | >95 |
| 2 | 3-Aminobenzo[d]isoxazole | Zn, AcOH, EtOH, rt, 4 h | 2-Hydroxybenzamidine | ~90 |
| 3 | 3-Aminobenzo[d]isoxazole | NiCl₂·6H₂O, NaBH₄, MeOH, 0 °C to rt, 1 h | 2-Hydroxybenzamidine | >95 |
This interactive table summarizes common reductive ring-opening conditions for the 3-aminobenzo[d]isoxazole core.
Rearrangement Reactions
Rearrangements of the benzo[d]isoxazole core, particularly those involving cleavage of the N-O bond and subsequent recyclization, can be promoted by base. One of the notable rearrangements in isoxazole chemistry is the Boulton-Katritzky rearrangement. This reaction typically involves a 1,3-dipolar cycloreversion of a related heterocyclic system, but analogous base-catalyzed rearrangements of benzo[d]isoxazoles have been observed, especially for derivatives with electron-withdrawing groups or those substituted at the 3-position with a group that can stabilize an adjacent anion.
For this compound, the electron-withdrawing fluorine atoms would increase the acidity of protons on the benzene ring and could potentially facilitate base-mediated rearrangements. While specific examples for the 5,7-difluoro derivative are not extensively documented in the literature, base-promoted decarbonylation and isoxazole ring-opening have been reported for benzo[d]isoxazoles bearing a carbonyl or carboxyl group at the 3-position, or for 3-unsubstituted derivatives beilstein-journals.org.
The general pathway for a hypothetical base-catalyzed rearrangement could involve the deprotonation at a suitable position, followed by cleavage of the N-O bond and intramolecular cyclization to form a new heterocyclic ring system. The specific outcome would be highly dependent on the reaction conditions and the nature of any substituents on the 3-amino group.
Further research is required to fully elucidate the specific ring-opening and rearrangement pathways available to this compound and to quantify the electronic influence of the fluorine substituents on these transformations.
Theoretical and Computational Investigations of 5,7 Difluorobenzo D Isoxazol 3 Amine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These studies reveal how electron density is distributed and how the molecule is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is crucial for reactions with electrophiles, while the LUMO, an electron acceptor, is key for reactions with nucleophiles. physchemres.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors
| Parameter | Symbol | Definition | Predicted Influence on 5,7-Difluorobenzo[d]isoxazol-3-amine |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Determines electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Determines electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger gap correlates with greater hardness. |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
Note: This table is illustrative. Specific values can only be obtained through dedicated computational analysis.
A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the electron density surface, with different colors indicating regions of varying electrostatic potential.
Red/Yellow: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack.
Blue: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. Negative potential would also be observed near the oxygen atom of the isoxazole (B147169) ring. In contrast, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), identifying them as electron-poor regions.
Conformational Analysis and Tautomerism of the 3-Amino Group
The 3-amino group of this compound can theoretically exist in two tautomeric forms: the amino form (this compound) and the imino form (5,7-Difluoro-2H-benzo[d]isoxazol-3-imine). Computational studies on related 3-aminoisoxazoles are essential to determine the relative stability of these tautomers. By calculating the Gibbs free energy of each optimized structure, one can predict which tautomer is thermodynamically favored under specific conditions (gas phase or in solution). For many aminoisoxazole systems, the amino form is reported to be the more stable tautomer.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This involves identifying reactants, transition states, intermediates, and products. For this compound, several reactions could be modeled:
Electrophilic Aromatic Substitution: The fluorine atoms are deactivating, and their positions would direct incoming electrophiles. Computational modeling could predict the most likely site of substitution by calculating the activation energies for attacks at different positions on the benzene (B151609) ring.
Reactions at the Amino Group: The nucleophilic amino group can participate in reactions like acylation or alkylation. evitachem.com DFT calculations can model the transition state structures and energy barriers for these reactions, providing insight into their feasibility and kinetics. mdpi.com
Structure-Reactivity Relationships Derived from Computational Data
By analyzing computational data, clear relationships between molecular structure and reactivity can be established.
Effect of Fluorine Substituents: The two electron-withdrawing fluorine atoms significantly impact the molecule's electronic properties. They reduce the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted benzo[d]isoxazol-3-amine. They also influence the basicity of the 3-amino group.
Role of the Isoxazole Ring: The isoxazole moiety itself possesses unique electronic characteristics, including the influence of the N-O bond, which affects the aromaticity and reactivity of the entire fused system. Quantum chemical parameters derived from calculations can quantify these effects. nih.gov
Solvent Effects on Reactivity and Stability
Chemical reactions are typically performed in a solvent, which can significantly influence molecular stability and reactivity. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent. These models can predict:
Tautomer Stability: The relative stability of the amino and imino tautomers can change depending on the polarity of the solvent. A polar solvent might stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding.
Reaction Rates: Solvents can stabilize or destabilize transition states relative to reactants, thereby altering the activation energy and rate of a reaction. Computational studies could model a reaction in various solvents (e.g., water, ethanol, DMSO) to predict how the environment affects its outcome.
Role of 5,7 Difluorobenzo D Isoxazol 3 Amine As a Molecular Scaffold in Chemical Synthesis
Scaffold Design and Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules, thereby increasing the probability of discovering compounds with novel biological activities. The design of the initial scaffold is paramount in DOS, as it dictates the range of chemical space that can be explored. 5,7-Difluorobenzo[d]isoxazol-3-amine is an exemplary scaffold for DOS due to its inherent structural features and multiple points for diversification.
The synthetic accessibility of the this compound core allows for the introduction of complexity early in the synthetic sequence. The primary amino group serves as a key handle for a multitude of chemical transformations, including acylation, alkylation, arylation, and sulfonylation reactions. Furthermore, the fluorine atoms at the 5 and 7 positions not only influence the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity, but also offer potential sites for further functionalization through nucleophilic aromatic substitution under specific conditions.
A hypothetical DOS strategy starting from this compound could involve a "build/couple/pair" approach. In the "build" phase, the core scaffold is synthesized. The "couple" phase would involve reacting the 3-amino group with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination). The "pair" phase could then involve intramolecular reactions to create additional rings or complex structures, or further intermolecular reactions to add more diversity elements. This systematic approach allows for the rapid generation of a library of compounds with significant skeletal and appendage diversity, all originating from a single, well-designed scaffold.
Applications in Combinatorial Chemistry Libraries
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. The this compound scaffold is well-suited for the construction of combinatorial libraries due to its amenability to solid-phase and solution-phase parallel synthesis.
In a solid-phase synthesis approach, the scaffold can be anchored to a resin, typically through a linker attached to a less reactive position of the molecule, allowing the 3-amino group to be readily accessible for subsequent reactions. This enables the use of excess reagents to drive reactions to completion and simplifies the purification process, as unreacted reagents and byproducts can be washed away. A split-and-pool strategy can be employed to generate vast libraries of compounds. For instance, a resin-bound scaffold could be split into multiple portions, with each portion being acylated with a different carboxylic acid. The portions are then pooled, mixed, and split again for a subsequent reaction with another set of diverse building blocks.
The following table illustrates a simplified example of how a combinatorial library could be designed using the this compound scaffold.
| Scaffold | Building Block Set A (R1-COOH) | Building Block Set B (R2-X) | Resulting Library |
| This compound | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid | Benzyl bromide, 4-Fluorobenzyl bromide, 2-Naphthylmethyl chloride | A diverse library of N-acylated and N-alkylated derivatives. |
This systematic combination of a central scaffold with various building blocks allows for the efficient exploration of structure-activity relationships (SAR) in drug discovery and other fields.
Fragment-Based Ligand Design Strategies
Fragment-based ligand design (FBLD) has become a powerful approach in drug discovery. It involves identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. The this compound scaffold, with a molecular weight of approximately 184.12 g/mol , fits well within the "rule of three" often used to define fragments (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).
The rigid, bicyclic nature of the benzo[d]isoxazole core provides a well-defined three-dimensional shape that can effectively probe binding pockets of proteins. The fluorine atoms can engage in favorable orthogonal multipolar interactions with protein residues, while the amino group provides a vector for growing the fragment into adjacent sub-pockets.
In a typical FBLD campaign, a library of fragments including this compound would be screened against a target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR). Once a hit is identified, structural information of the fragment-protein complex can guide the synthetic chemist in designing larger, more potent molecules by adding functional groups that can form additional interactions with the target. The 3-amino group is the primary site for such elaboration, allowing for the systematic exploration of the surrounding chemical space.
Linker Chemistry for Conjugate Synthesis
The primary amine can be readily converted into a stable amide or carbamate bond by reacting with an activated carboxylic acid or chloroformate, respectively. This allows for the incorporation of a wide range of linker types, including cleavable and non-cleavable linkers.
Examples of Linker Attachment to this compound:
| Linker Type | Reactive Group on Linker | Resulting Linkage | Potential Application |
| Non-cleavable | N-Hydroxysuccinimide (NHS) ester | Amide | Stable conjugates for in vivo applications |
| Acid-labile | Aldehyde (followed by reductive amination) | Secondary amine | Drug delivery in acidic tumor microenvironments |
| Enzyme-cleavable | Peptide sequence with a terminal carboxyl group | Amide | Targeted release of a payload by specific proteases |
The choice of linker depends on the specific application. For instance, in an ADC, a linker that is stable in circulation but is cleaved upon internalization into a cancer cell is often desired. The versatility of the amino group on the this compound scaffold allows for the fine-tuning of these properties through judicious linker design.
Integration into Complex Molecular Architectures (e.g., Macrocycles, Oligomers)
The incorporation of rigid, planar scaffolds into larger, more complex molecular architectures like macrocycles and oligomers can lead to molecules with unique conformational properties and biological activities. The this compound unit can serve as a valuable building block for the construction of such complex structures.
The 3-amino group can be difunctionalized to serve as a branching point for the synthesis of oligomers. For example, after acylation with a dicarboxylic acid, the remaining carboxylic acid group can be coupled to another amino-functionalized molecule, leading to the formation of a repeating unit.
Furthermore, the scaffold can be incorporated into macrocycles through reactions that involve the 3-amino group and another functional group introduced elsewhere on the molecule. For instance, a derivative of this compound bearing a terminal alkyne could undergo an intramolecular cyclization with the amino group to form a macrocyclic structure. The rigidity of the benzo[d]isoxazole unit would impart a degree of pre-organization to the macrocycle, which can be advantageous for binding to specific biological targets.
The synthesis of such complex architectures often requires careful planning and execution, but the resulting molecules hold great promise for tackling challenging scientific problems, from the development of new therapeutics to the creation of novel functional materials.
Future Research Directions and Translational Potential
Development of Greener Synthetic Pathways for Benzo[d]isoxazol-3-amines
The synthesis of benzo[d]isoxazole derivatives has traditionally relied on multi-step procedures that may involve harsh conditions or hazardous reagents. nih.gov Future research is increasingly focused on developing more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry. bohrium.com Key areas of development include the use of safer solvents, reduction of waste, and increased energy efficiency.
Modern sustainable approaches that could be adapted for the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine and its analogs include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. bohrium.comresearchgate.netnih.gov
Ultrasonic Irradiation: Sonochemistry offers an eco-friendly alternative by enhancing reaction rates and efficiency, often under milder conditions and sometimes in aqueous media. bohrium.commdpi.com
Flow Chemistry: Continuous flow processes provide superior control over reaction parameters like temperature and pressure, enhancing safety, scalability, and yield. researchgate.netmdpi.com This methodology is particularly advantageous for managing potentially exothermic reactions and for the in-situ generation of reactive intermediates. researchgate.netmdpi.comnih.gov
Catalytic Methods: The use of transition-metal catalysts (e.g., palladium, copper) can enable novel bond formations under milder conditions, such as C-H activation or annulation strategies to construct the benzisoxazole core. thieme-connect.comchim.it Furthermore, biocatalysis or the use of recyclable catalysts like amine-functionalized cellulose (B213188) or ferrite (B1171679) nanoparticles represents a frontier in sustainable synthesis. mdpi.commdpi.com
Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the final product increases atom economy and process efficiency by reducing the number of intermediate purification steps. mdpi.comsemnan.ac.ir
Table 1: Comparison of Synthetic Methodologies for Benzisoxazole Scaffolds
| Feature | Traditional Methods | Greener Alternative Methods |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasonic waves, Photons (sunlight) semnan.ac.ir |
| Solvents | Often requires organic solvents (e.g., toluene, chloroform) nih.gov | Water, polyethylene (B3416737) glycol (PEG), deep eutectic solvents, or solvent-free conditions. bohrium.comsemnan.ac.irmdpi.com |
| Catalysts | Stoichiometric strong acids or bases | Recyclable catalysts, biocatalysts, transition metals. thieme-connect.commdpi.comnih.gov |
| Reaction Time | Often several hours to days | Minutes to a few hours. researchgate.netnih.govsemnan.ac.ir |
| Process Safety | Risk of thermal runaway in large-scale batch reactions | Enhanced safety through better heat transfer (flow chemistry). researchgate.netmdpi.com |
| Waste Generation | Multiple steps lead to more solvent and reagent waste | Fewer steps (MCRs), less solvent, and recyclable components reduce waste. bohrium.commdpi.com |
Future efforts will likely focus on integrating these green techniques to develop a streamlined, high-yield, and sustainable synthesis specifically for this compound, starting from readily available fluorinated precursors.
Exploration of Novel Reactivity Patterns for this compound
The reactivity of this compound is dictated by the interplay between the isoxazole (B147169) ring, the amine substituent, and the two strongly electron-withdrawing fluorine atoms. These features suggest several avenues for future research into its chemical behavior.
The isoxazole N-O bond is inherently weak and susceptible to cleavage under various conditions, such as base-catalyzed Kemp elimination or transition metal-mediated ring-opening reactions. researchgate.netwikipedia.orgacs.org The fluorine atoms are expected to influence the kinetics of these reactions.
Key areas for exploration include:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms significantly activate the benzene (B151609) ring towards nucleophilic attack. Future studies could investigate the selective displacement of one of the fluorine atoms by various nucleophiles (e.g., alkoxides, amines, thiols) to generate novel, functionalized derivatives. The regioselectivity of such a reaction would be a key point of investigation.
Functionalization of the Amine Group: The nucleophilicity of the 3-amino group is reduced by the electron-withdrawing effects of the ring system. However, it remains a key handle for derivatization through reactions such as acylation, sulfonylation, or alkylation to build more complex molecular architectures.
Electrophilic Substitution: Due to the deactivating nature of the fluorine atoms and the isoxazole ring, electrophilic aromatic substitution on the benzene ring is expected to be challenging. Research could focus on forcing conditions or metal-catalyzed C-H activation strategies to achieve substitution at the C4 or C6 positions.
Ring Transformations: Rhodium-catalyzed ring-opening can lead to the formation of diverse nitrogen-containing heterocycles. researchgate.net Investigating the behavior of the difluorinated substrate in such transition metal-mediated reactions could yield novel heterocyclic scaffolds.
Table 2: Predicted Reactivity and Research Focus for this compound
| Reaction Type | Reactive Site | Influence of Fluorine Atoms | Potential Research Direction |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C5 or C7 position | Strong activation of the aromatic ring | Selective displacement of a fluorine atom with various nucleophiles. |
| N-Functionalization | 3-Amino group | Decreased nucleophilicity | Acylation, alkylation, and coupling reactions to append new functionalities. |
| Ring-Opening | N-O bond of the isoxazole ring | May influence reaction kinetics and stability of intermediates | Base-catalyzed Kemp elimination or transition-metal-catalyzed transformations. researchgate.netwikipedia.org |
| Electrophilic Aromatic Substitution | C4 or C6 position | Strong deactivation of the aromatic ring | Exploration of harsh reaction conditions or directed metalation strategies. |
Advanced Characterization Techniques for Complex Derivatives
As novel derivatives of this compound are synthesized, their unambiguous structural characterization will be crucial. This will necessitate the use of a suite of advanced analytical techniques beyond routine spectroscopy.
Multinuclear and Multidimensional NMR Spectroscopy: Given the presence of 1H, 13C, 15N, and 19F nuclei, a comprehensive NMR analysis is essential. Two-dimensional techniques such as HSQC, HMBC, and COSY will be vital for assigning proton and carbon signals, while 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide through-space correlation data to confirm stereochemistry and conformation.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. For derivatives of this compound, this technique would be invaluable for confirming connectivity, determining bond lengths and angles, and, crucially, for studying intermolecular interactions in the solid state, such as hydrogen and halogen bonding. rsc.org
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF or Orbitrap HRMS are necessary to confirm the elemental composition of new compounds by providing highly accurate mass-to-charge ratio measurements.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used in synergy with experimental data. DFT can predict NMR chemical shifts, calculate molecular orbitals and electrostatic potential maps to rationalize observed reactivity, and model intermolecular interactions, providing deeper insight into the molecule's properties. researchgate.net
Table 3: Advanced Characterization Methods for Benzisoxazole Derivatives
| Technique | Type of Information Provided | Application to this compound Derivatives |
|---|---|---|
| 2D NMR (HSQC, HMBC) | Covalent bond connectivity (through-bond correlations) | Unambiguous assignment of complex aromatic and substituent signals. |
| 19F NMR Spectroscopy | Information on the electronic environment of fluorine atoms | Probing the effects of substitution on the electronic structure of the core. |
| X-ray Crystallography | 3D molecular structure and solid-state packing | Definitive structural proof; analysis of hydrogen and halogen bonding networks. rsc.org |
| HRMS | Exact molecular formula | Confirmation of elemental composition for newly synthesized compounds. |
| DFT Calculations | Predicted spectroscopic data, electronic properties, and reaction energetics | Rationalizing reactivity patterns and corroborating experimental findings. researchgate.net |
Integration into Advanced Materials Science and Supramolecular Chemistry
The unique combination of a rigid heterocyclic core, hydrogen bonding capabilities, and fluorine atoms makes this compound an attractive building block, or tecton, for applications in materials science and supramolecular chemistry. nih.govresearchgate.net
Supramolecular Assembly: The molecule possesses sites for both hydrogen bonding (the -NH2 group is a donor, while the isoxazole nitrogen and oxygen are acceptors) and potentially halogen bonding. nih.govnih.gov The electron-deficient nature of the fluorinated aromatic ring could allow the fluorine atoms to act as weak halogen bond donors to electron-rich sites. rsc.orgresearchgate.net This directional and specific network of non-covalent interactions could be exploited to design self-assembling systems like gels, liquid crystals, or co-crystals with tailored properties.
Organic Electronics: Fluorinated aromatic compounds are of great interest in organic electronics due to their distinct electronic properties and enhanced stability. mdpi.com Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as sensors, where the fluorescence or electronic properties could be modulated by chemical stimuli.
Functional Polymers: The 3-amino group serves as a convenient point of attachment for polymerization. By incorporating this fluorinated benzisoxazole moiety into polymer backbones or as a pendant group, new materials with enhanced thermal stability, specific optical properties, or modified surface characteristics could be developed.
Table 4: Potential Material Science Applications
| Application Area | Key Molecular Features | Research Objective |
|---|---|---|
| Supramolecular Chemistry | H-bond donors/acceptors, potential for halogen bonding. rsc.orgnih.gov | Design of programmed self-assemblies (e.g., co-crystals, liquid crystals). |
| Organic Electronics | Fluorinated aromatic system, rigid conjugated core. mdpi.com | Development of novel materials for OLEDs, OFETs, and chemical sensors. |
| Polymer Science | Reactive amine handle for polymerization | Creation of high-performance polymers with enhanced thermal or optical properties. |
| Crystal Engineering | Directional non-covalent interactions | Control of solid-state packing to achieve desired physical properties. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
